Cas no 1330750-43-0 (4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline)

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a halogenated nitroaniline derivative with a substituted isopropylamino group, offering distinct reactivity for synthetic applications. Its bromo and nitro functional groups enhance electrophilic substitution potential, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The methoxy group contributes to electronic modulation, influencing regioselectivity in further transformations. The isopropyl substitution provides steric hindrance, which can be leveraged to control reaction pathways. This compound is valued for its stability under standard conditions and compatibility with a range of coupling and reduction reactions, facilitating the construction of complex aromatic frameworks. Suitable for research and industrial-scale synthesis.
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline structure
1330750-43-0 structure
Product name:4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
CAS No:1330750-43-0
MF:C10H13BrN2O3
MW:289.125821828842
MDL:MFCD19981502
CID:1025083
PubChem ID:54759019

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
    • 4-bromo-5-methoxy-2-nitro-N-propan-2-ylaniline
    • 2-Bromo-5-isopropylamino-4-nitroanisole
    • DTXSID00716634
    • MFCD19981502
    • AKOS015894986
    • CS-0444839
    • Benzenamine, 4-bromo-5-methoxy-N-(1-methylethyl)-2-nitro-
    • BS-20886
    • 1330750-43-0
    • 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline
    • A888204
    • MDL: MFCD19981502
    • Inchi: InChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3
    • InChI Key: QRYSUFDDFZNLLO-UHFFFAOYSA-N
    • SMILES: CC(C)NC1=C(C=C(C(=C1)OC)Br)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 288.01100
  • Monoisotopic Mass: 288.01095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 67.1Ų

Experimental Properties

  • PSA: 67.08000
  • LogP: 3.78240

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Security Information

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B544610-10mg
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
1330750-43-0
10mg
$ 50.00 2022-06-07
TRC
B544610-100mg
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
1330750-43-0
100mg
$ 80.00 2022-06-07
Alichem
A019148361-25g
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
1330750-43-0 95%
25g
546.11 USD 2021-06-15
Ambeed
A568530-25g
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
1330750-43-0 97%
25g
$498.0 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1515506-5g
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
1330750-43-0 98%
5g
¥1918.00 2024-08-09
A2B Chem LLC
AA51866-1g
2-Bromo-5-isopropylamino-4-nitroanisole
1330750-43-0 97%
1g
$63.00 2024-04-20
abcr
AB309035-25g
2-Bromo-5-isopropylamino-4-nitroanisole, 97%; .
1330750-43-0 97%
25g
€807.00 2025-02-21
A2B Chem LLC
AA51866-5g
2-Bromo-5-isopropylamino-4-nitroanisole
1330750-43-0 97%
5g
$176.00 2024-04-20
Crysdot LLC
CD12153432-10g
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
1330750-43-0 95+%
10g
$309 2024-07-23
abcr
AB309035-25 g
2-Bromo-5-isopropylamino-4-nitroanisole; 97%
1330750-43-0
25 g
€807.00 2023-07-19

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Related Literature

Additional information on 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

Recent Advances in the Study of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (CAS: 1330750-43-0)

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (CAS: 1330750-43-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo- and nitro-substituted aniline structure, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, making it a promising candidate for further investigation.

The synthesis of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline involves multi-step organic reactions, including bromination, nitration, and amination. Researchers have optimized these processes to improve yield and purity, which are critical for its application in medicinal chemistry. Advanced spectroscopic techniques such as NMR, MS, and HPLC have been employed to characterize the compound, ensuring its structural integrity and purity for subsequent biological evaluations.

In terms of biological activity, preliminary studies suggest that 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline exhibits moderate inhibitory effects on certain enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. These findings have sparked interest in its potential as a lead compound for the development of novel therapeutics. However, further in vitro and in vivo studies are required to elucidate its mechanism of action and optimize its pharmacological profile.

Recent publications have also highlighted the compound's role in chemical biology as a probe for studying protein-ligand interactions. Its unique structural features make it a valuable tool for understanding molecular recognition processes, which could pave the way for the design of more effective drugs. Collaborative efforts between chemists and biologists are essential to fully exploit the potential of this compound in both basic and applied research.

Despite its promise, challenges remain in the development of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline as a therapeutic agent. Issues such as solubility, stability, and bioavailability need to be addressed through structural modifications and formulation strategies. Future research directions may include the synthesis of derivatives to enhance its biological activity and reduce potential side effects.

In conclusion, 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline represents a fascinating area of study in chemical biology and pharmaceutical research. Its unique properties and potential applications underscore the importance of continued investigation. As researchers uncover more about its biological activities and mechanisms, this compound may emerge as a key player in the development of new therapeutic agents.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1330750-43-0)4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
A888204
Purity:99%
Quantity:25g
Price ($):448.0